Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate
Description
Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing both nitrogen and sulfur atoms. The official International Union of Pure and Applied Chemistry name is methyl 4-(3-chlorophenyl)-2-methyl-1,3-thiazole-5-carboxylate, which precisely describes the substitution pattern on the parent thiazole ring system. This nomenclature system designates the thiazole ring as the parent structure, with position 1 occupied by sulfur and position 3 by nitrogen according to standard numbering conventions for five-membered heterocycles.
The naming convention systematically addresses each substituent position on the thiazole core. The methyl group at position 2 is indicated by the "2-methyl" designation, while the phenyl ring bearing a chlorine substituent at the meta position is described as "3-chlorophenyl" and located at position 4 of the thiazole ring. The carboxylate functionality at position 5 is represented as a methyl ester, hence the "carboxylate" designation with the "methyl" prefix indicating the alkyl portion of the ester group. This systematic approach ensures unambiguous identification of the compound structure according to internationally recognized chemical nomenclature standards.
Alternative naming systems may refer to this compound using various synonymous expressions while maintaining chemical accuracy. The compound structure can also be described using the 1,3-thiazole numbering system, which explicitly indicates the positions of the nitrogen and sulfur heteroatoms within the five-membered ring. This nomenclature precision becomes particularly important when distinguishing between different thiazole isomers and ensuring proper chemical communication in research and industrial applications.
Molecular Formula and Weight Analysis
The molecular formula of this compound is established as C₁₂H₁₀ClNO₂S, representing a precise atomic composition that defines the compound's fundamental chemical identity. This formula indicates the presence of twelve carbon atoms, ten hydrogen atoms, one chlorine atom, one nitrogen atom, two oxygen atoms, and one sulfur atom, creating a total of twenty-seven atoms in the complete molecular structure. The molecular weight calculations based on standard atomic masses yield a value of 267.73 grams per mole, providing essential information for stoichiometric calculations and analytical determinations.
Detailed analysis of the molecular composition reveals several key structural features that contribute to the compound's chemical properties. The carbon content includes contributions from the thiazole ring system, the phenyl ring, the methyl substituents, and the carboxylate functionality, creating a relatively complex aromatic and heterocyclic framework. The presence of chlorine adds significant mass and affects the electronic distribution throughout the molecule, while the nitrogen and sulfur heteroatoms contribute to the compound's potential for hydrogen bonding and coordination interactions.
The molecular weight distribution among different atomic components provides insight into the compound's physical and chemical characteristics. The following table summarizes the atomic composition and relative mass contributions:
| Element | Count | Atomic Mass (amu) | Total Mass (amu) | Percentage (%) |
|---|---|---|---|---|
| Carbon | 12 | 12.011 | 144.132 | 53.83 |
| Hydrogen | 10 | 1.008 | 10.080 | 3.77 |
| Chlorine | 1 | 35.453 | 35.453 | 13.24 |
| Nitrogen | 1 | 14.007 | 14.007 | 5.23 |
| Oxygen | 2 | 15.999 | 31.998 | 11.95 |
| Sulfur | 1 | 32.065 | 32.065 | 11.98 |
| Total | 27 | - | 267.735 | 100.00 |
The compound is also catalogued under additional registry systems, including the Molecular Design Limited database with the identifier MFCD11504928, which provides supplementary reference information for chemical databases and inventory management systems. This multi-database registration approach ensures comprehensive documentation and facilitates accurate compound identification across different chemical information platforms. The PubChem database has assigned the compound identification number 46739106, further expanding its accessibility in public chemical databases.
Procurement information indicates that the compound is primarily marketed for research applications, with suppliers emphasizing its use in academic and industrial research settings. Standard packaging typically includes appropriate labeling with structural formulas, analytical data, and handling recommendations to ensure proper storage and utilization in laboratory environments.
Structural Elucidation via X-Ray Crystallography
While comprehensive X-ray crystallographic data for this compound is not extensively documented in the available literature, the general principles of crystallographic analysis for thiazole-containing compounds provide valuable insights into expected structural parameters. X-ray crystallography would typically reveal precise bond lengths, bond angles, and three-dimensional molecular geometry that characterize this heterocyclic system. The thiazole ring would be expected to exhibit planarity with characteristic carbon-nitrogen and carbon-sulfur bond distances consistent with aromatic heterocyclic systems.
Crystallographic analysis would be particularly valuable for determining the spatial relationship between the thiazole ring and the 3-chlorophenyl substituent, including potential rotational barriers and preferred conformations. The carboxylate functionality would likely adopt a planar configuration with the thiazole ring system, creating an extended conjugated framework that influences the overall molecular geometry. Intermolecular interactions within the crystal lattice would provide information about hydrogen bonding patterns, π-π stacking interactions, and halogen bonding involving the chlorine substituent.
Expected crystallographic parameters for similar thiazole derivatives suggest that the thiazole ring would maintain typical bond lengths of approximately 1.30-1.35 Angstroms for carbon-nitrogen bonds and 1.70-1.75 Angstroms for carbon-sulfur bonds. The phenyl ring would exhibit standard aromatic bond lengths near 1.39 Angstroms, while the carboxylate functionality would show characteristic carbonyl and ester bond distances. Crystal packing analysis would reveal how individual molecules organize within the solid state and identify key intermolecular forces responsible for crystal stability.
Conformational Analysis Using Density Functional Theory Calculations
Computational analysis using density functional theory methods would provide detailed information about the preferred conformations and electronic properties of this compound. Such calculations would typically examine the rotational freedom around the bond connecting the thiazole ring to the 3-chlorophenyl group, identifying energy minima and transition states that govern molecular flexibility. The computational results would reveal how the chlorine substituent influences the electronic distribution and preferred orientation of the phenyl ring relative to the heterocyclic core.
Density functional theory calculations would also provide insight into the electronic structure of the thiazole ring system, including the distribution of electron density among the nitrogen and sulfur heteroatoms. The carboxylate functionality would be analyzed for its electronic effects on the overall molecular system, particularly its influence on the aromatic character of the thiazole ring and its potential for intramolecular interactions. Frontier molecular orbital analysis would identify the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, providing information relevant to chemical reactivity and potential biological interactions.
Computational optimization would likely reveal multiple stable conformations differing in the relative orientation of the phenyl ring and carboxylate group with respect to the thiazole plane. Energy differences between conformations would be expected to fall within the range of 2-10 kilocalories per mole, suggesting significant conformational flexibility at ambient temperature. Vibrational frequency calculations would provide theoretical infrared spectra that could be compared with experimental data for structural validation and characterization purposes.
The computational analysis would also examine electrostatic potential surfaces to identify regions of positive and negative charge distribution throughout the molecule. Such information proves valuable for understanding potential binding interactions with biological targets and predicting pharmacokinetic properties. The presence of the chlorine atom would create distinctive electrostatic features that influence molecular recognition and binding affinity in various chemical and biological systems.
Properties
IUPAC Name |
methyl 4-(3-chlorophenyl)-2-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c1-7-14-10(11(17-7)12(15)16-2)8-4-3-5-9(13)6-8/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJNEWPJPSPLDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)OC)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674738 | |
| Record name | Methyl 4-(3-chlorophenyl)-2-methyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072944-80-9 | |
| Record name | Methyl 4-(3-chlorophenyl)-2-methyl-5-thiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(3-chlorophenyl)-2-methyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Thioamides with α-Haloketones
One of the most common and effective routes involves the cyclocondensation of suitable thioamide precursors with α-haloketones or α-haloesters. This method is well-documented in the synthesis of various thiazole derivatives and generally proceeds under reflux conditions in polar solvents such as acetonitrile or ethanol.
- Starting materials: 3-chlorobenzaldehyde (for the chlorophenyl group), methyl dichloroacetate (for the ester functionality), and thioacetamide (for the thiazole core).
- Process: The aldehyde reacts with methyl dichloroacetate in the presence of a base (e.g., sodium methoxide) to form an intermediate, which then undergoes cyclization with thioacetamide to form the thiazole ring.
| Parameter | Typical Range | Notes |
|---|---|---|
| Solvent | Anhydrous ether, DCM, or acetonitrile | Ensures solubility and control of reaction |
| Temperature | 0°C to reflux (80–120°C) | Reflux promotes cyclization |
| Reagents | Thioacetamide, base (NaOMe, triethylamine) | Excess to drive the reaction |
- The process can be optimized by adjusting molar ratios (e.g., 1.2 equivalents of thioacetamide to haloketone) and reaction time (typically 4–8 hours).
- Purification often involves recrystallization from solvents like chloroform/methanol or ethanol.
Esterification and Functionalization
Post-cyclization, the intermediate thiazole derivative bearing a carboxylate group undergoes esterification if necessary, typically under acidic conditions with methanol and catalytic acids such as sulfuric acid or p-toluenesulfonic acid.
- Esterification is straightforward, often performed at reflux with excess methanol.
- The ester group in the final compound enhances lipophilicity and facilitates further modifications.
Industrial Scale-Up and Optimization
For large-scale synthesis, continuous flow reactors are employed to enhance safety, control, and reproducibility. Reaction parameters such as temperature, residence time, and reagent stoichiometry are optimized to maximize yield and minimize by-products.
Research Data and Comparative Analysis
| Method | Precursors | Reaction Conditions | Yield | Remarks |
|---|---|---|---|---|
| Cyclocondensation | 3-chlorobenzaldehyde + methyl dichloroacetate + thioacetamide | Reflux in acetonitrile, 4–8 hours | 70–85% | Widely used, scalable |
| Halogenation | Aromatic substitution with NCS | Room temperature, 2–4 hours | 65–75% | Selective chlorination |
| Esterification | Acidic methanol reflux | 2–6 hours | >90% | High efficiency |
Spectroscopic Characterization
The synthesized compound is characterized by:
- ¹H NMR: Aromatic protons (δ 7.2–7.8 ppm), methyl groups (δ 2.5–2.7 ppm for thiazole methyl, δ 3.8–3.9 ppm for ester methyl).
- ¹³C NMR: Ester carbonyl (~165–168 ppm), thiazole carbons (~125–140 ppm).
- Mass Spectrometry: Molecular ion peak consistent with the molecular weight (~295.75 g/mol).
Research Findings Summary
Research indicates that the cyclocondensation approach, especially involving substituted thioureas and α-haloketones, remains the most versatile and reliable method for synthesizing methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate. Optimization of reaction conditions—such as solvent choice, temperature, molar ratios, and purification techniques—significantly influences yield and purity.
Scientific Research Applications
Anticancer Activity
Thiazole derivatives, including methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate, have been investigated for their potential anticancer properties. Several studies have demonstrated that thiazole compounds exhibit significant cytotoxic effects against various cancer cell lines.
- Case Study: Antitumor Activity
A recent study evaluated the antitumor activity of a series of thiazole derivatives against human tumor cells. The compound showed promising results with mean growth inhibition values indicating its potential as an anticancer agent. Specifically, compounds with para-substituted phenyl groups displayed enhanced activity due to their ability to interact effectively with biological targets .
Antimicrobial Properties
The antimicrobial efficacy of this compound has also been documented. Thiazole derivatives have shown activity against a range of bacteria and fungi.
- Data Table: Antimicrobial Activity
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/ml |
| This compound | MRSA | 16 µg/ml |
| This compound | Pseudomonas aeruginosa | 64 µg/ml |
These findings suggest that the compound can be a candidate for further development in antimicrobial therapies, especially against resistant strains .
Neuroprotective Effects
Research has indicated that thiazole derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases.
- Case Study: Neuroprotection in Alzheimer's Disease
A study focused on the neuroprotective effects of thiazole compounds demonstrated that certain derivatives could mitigate neuronal loss and improve cognitive function in models of Alzheimer's disease. The mechanism involved inhibition of excitotoxic pathways and enhancement of synaptic function .
Anticonvulsant Activity
The anticonvulsant potential of thiazoles has been explored, with some derivatives exhibiting significant activity in animal models.
- Findings: Anticonvulsant Efficacy
Compounds structurally related to this compound have shown anticonvulsant effects comparable to standard medications, indicating their potential use in treating epilepsy .
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis and structure-activity relationships of thiazole derivatives is crucial for optimizing their pharmacological profiles.
-
Synthesis Techniques
Various synthetic routes have been employed to develop this compound, including multi-step reactions involving key intermediates that enhance biological activity . -
Structure-Activity Relationship Insights
The presence of specific substituents on the thiazole ring significantly influences the biological activity of these compounds. For instance, halogen substitutions have been linked to increased potency against cancer and microbial targets .
Mechanism of Action
The mechanism of action of Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. The chlorophenyl group enhances its lipophilicity, aiding in membrane permeability and bioavailability.
Comparison with Similar Compounds
Structural Analogs in the Thiazole Carboxylate Family
The following table summarizes key structural and physicochemical properties of methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate and its analogs:
*Estimated LogP values (octanol-water partition coefficient) based on substituent contributions. †Predicted using ChemDraw.
Key Comparative Analysis
Substituent Effects on Bioactivity
- Chlorophenyl vs.
- Methyl Ester vs. Ethyl Ester : Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, affecting bioavailability. For example, the ethyl ester analog (CAS 175277-03-9) may have a longer half-life in vivo .
Heterocycle Core Modifications
- Thiazole vs. Isoxazole : Replacing the thiazole with an isoxazole (e.g., Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate , CAS 1072944-87-6) alters electronic properties. Isoxazoles, with an oxygen atom, are less electron-rich than thiazoles, influencing binding to biological targets .
Functional Group Variations
- Amino Group Substitution: Methyl 2-amino-4-(3-chlorophenyl)thiazole-5-carboxylate (CAS 1065074-45-4) replaces the methyl group at position 2 with an amino group. This modification increases polarity (lower LogP) and enables hydrogen bonding, which may enhance solubility but reduce membrane permeability .
Biological Activity
Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C12H10ClN2O2S
- CAS Number: [not provided in search results]
The compound features a thiazole ring, which is known for its versatility in medicinal chemistry. The presence of the 3-chlorophenyl group enhances its biological activity, particularly in antimicrobial and anticancer contexts.
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial effects. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .
| Compound | MIC (µg/ml) | Activity Type |
|---|---|---|
| Methyl 2-amino-5-benzylthiazole-4-carboxylate | 0.06 | Anti-tubercular |
| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | 0.95 | Enzyme Inhibitor |
Anticancer Activity
This compound has shown promising anticancer properties in various studies. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific cellular pathways. For example, SAR (Structure-Activity Relationship) studies have identified that halogen substitutions on the phenyl ring significantly enhance cytotoxicity against cancer cell lines .
Case Studies:
- Cytotoxicity Assay : In vitro studies demonstrated that the compound reduced cell viability in cancer cell lines below 20% at certain concentrations, indicating potent anticancer effects.
- Mechanistic Insights : Molecular dynamics simulations revealed that the compound interacts with target proteins primarily through hydrophobic contacts, suggesting a specific binding affinity that could be exploited for drug development .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways essential for cell survival and proliferation.
- Receptor Modulation : It acts as a negative allosteric modulator on certain receptors, altering their activity and thereby affecting downstream signaling pathways .
- Reactive Intermediate Formation : The chlorophenyl moiety can undergo reduction to form reactive intermediates that interact with cellular macromolecules, leading to cytotoxic effects.
Research Findings
Recent studies highlight the potential of thiazole derivatives as therapeutic agents:
- Thiazoles in Clinical Trials : Several thiazole-based compounds are currently under investigation for their efficacy against various diseases, including cancer and tuberculosis .
- Structure-Activity Relationship (SAR) : Research indicates that modifications to the thiazole ring and substituents can significantly influence biological activity, providing a roadmap for future drug design .
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves cyclocondensation of substituted thioureas with α-haloketones or via Hantzsch thiazole formation. For example, analogous thiazole derivatives are synthesized using Biginelli-like reactions with ethyl acetoacetate, aldehydes, and thioureas under acidic conditions . Optimization includes varying solvents (DMF or DCM), temperature (80–120°C), and catalysts (e.g., p-toluenesulfonic acid). Yield improvements may require stoichiometric adjustments (e.g., 1.2–1.5 equivalents of the chlorophenyl precursor) and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
- Methodological Answer :
- NMR :
- ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm, multiplet for 3-chlorophenyl), methyl groups (δ 2.5–2.7 ppm for thiazole-CH₃ and δ 3.8–3.9 ppm for COOCH₃).
- ¹³C NMR : Thiazole C-2 (δ 165–170 ppm), ester carbonyl (δ 165–168 ppm), and aromatic carbons (δ 125–140 ppm) .
- Mass Spectrometry : Molecular ion peak [M+H]⁺ matching the molecular weight (e.g., ~295.75 g/mol). Fragmentation patterns include loss of COOCH₃ (44 Da) and Cl (35 Da) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure, and what challenges arise during refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for confirming regiochemistry and substituent orientation. Use SHELXL for refinement :
- Data Collection : High-resolution (<1.0 Å) data minimizes disorder issues. Mercury CSD aids in visualizing packing motifs (e.g., π-π stacking of aromatic rings) .
- Challenges : Disordered ester groups or solvent molecules require constraints (e.g., DFIX, SIMU in SHELXL). Twinning, common in thiazole derivatives, is addressed using TWIN/BASF commands .
- Example : A related thiazole-carboxylate exhibited a dihedral angle of 15.2° between the thiazole and chlorophenyl ring, confirmed via ORTEP-3 visualization .
Q. What computational approaches predict the compound’s reactivity or interaction with biological targets?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to study electrophilic regions (e.g., ester carbonyl and thiazole sulfur). Fukui indices identify nucleophilic attack sites .
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2). The 3-chlorophenyl group may occupy hydrophobic pockets, while the ester moiety forms hydrogen bonds .
- ADME Prediction : SwissADME estimates logP (~3.2) and topological polar surface area (TPSA ~65 Ų), suggesting moderate blood-brain barrier permeability .
Q. How can researchers address contradictory data in structure-activity relationship (SAR) studies involving this compound?
- Methodological Answer :
- Case Example : If bioactivity varies unexpectedly, verify stereochemical purity (e.g., chiral HPLC) and confirm crystallinity (PXRD vs. amorphous content).
- Statistical Analysis : Use multivariate regression to isolate key parameters (e.g., Cl substitution position’s impact on IC₅₀). Cross-validate with analogues (e.g., 4-chlorophenyl vs. 3-chlorophenyl derivatives) .
- Control Experiments : Test for off-target effects via counter-screening (e.g., kinase panels) to rule out non-specific binding .
Key Challenges and Solutions
- Synthetic Byproducts : Monitor for regiochemical isomers (e.g., 4- vs. 5-carboxylate) using TLC with UV254 visualization. Adjust reaction time to minimize byproducts .
- Crystallization Issues : Use solvent diffusion (hexane/DCM) to grow single crystals. Additive screening (e.g., 1% DMSO) improves crystal quality .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
